molecular formula C10H20ClNO B2869715 (3As,8aR)-7,7-dimethyl-2,3,3a,4,5,6,8,8a-octahydrofuro[3,2-c]azepine;hydrochloride CAS No. 2230807-74-4

(3As,8aR)-7,7-dimethyl-2,3,3a,4,5,6,8,8a-octahydrofuro[3,2-c]azepine;hydrochloride

Cat. No. B2869715
CAS RN: 2230807-74-4
M. Wt: 205.73
InChI Key: OLCPYIIBUOBMPK-OULXEKPRSA-N
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Description

Azepines are seven-membered heterocyclic compounds containing one nitrogen atom . They are key structural fragments in a wide range of biologically active compounds of natural and synthetic origin .


Synthesis Analysis

Azepines can be synthesized through various methods. One approach involves the annulation of an azepine ring to a five-membered heteroaromatic ring, or vice versa . Another method involves the ring expansion reactions of hetaro-annulated cyclohexanones and piperidines . There’s also a method involving [1,7]-electrocyclization reactions of unsaturated azomethine ylides and azatriene anions .


Molecular Structure Analysis

The molecular structure of azepines is typically analyzed using methods such as NOESY, biogenic synthesis, and data comparison .


Chemical Reactions Analysis

Azepines undergo various chemical reactions. For instance, they can participate in [1,7]-electrocyclization reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of azepines can vary widely depending on their specific structure. For instance, the compound “(3aS,8aR)-7,7-dimethyloctahydro-2H-furo[3,2-c]azepine hydrochloride” has a molecular weight of 205.73 .

Scientific Research Applications

Plasmid DNA Isolation

EN300-2009903 is used in the isolation of plasmid DNA, particularly in miniprep kits. These kits are widely employed for routine plasmid DNA isolation, offering a quick and efficient method for obtaining smaller quantities of DNA, which is vital for screening libraries and identifying specific clones of interest .

Sequencing Template Preparation

This compound is integral in preparing DNA for sequencing applications. It provides high-quality template DNA for both Sanger sequencing and next-generation sequencing, allowing for the analysis of gene sequences, genetic variations, or mutations .

PCR Amplification

EN300-2009903 is valuable for generating template DNA required for PCR amplification. This is essential for applications such as gene expression analysis, genotyping, and molecular diagnostics .

Transfection Studies

The compound is used to obtain an adequate amount of plasmid DNA for efficient transfection of mammalian cells. This is crucial for studying gene function, protein expression, and other cellular processes .

Gene Knockout Studies

EN300-2009903 is utilized for generating knockout constructs, which are essential for targeted gene disruption experiments. Researchers can obtain the required amount of DNA to introduce specific gene modifications and study the resulting phenotypic changes .

Molecular Cloning

The compound aids in amplifying DNA fragments for subsequent cloning into larger vectors. This is particularly useful for constructing recombinant DNA molecules and generating libraries of DNA fragments for various downstream applications .

Environmental Sensing

While not directly related to the compound EN300-2009903, environmental sensing is a field that benefits from similar compounds and technologies. For instance, the Extech EN300 environmental meter measures humidity, temperature, air velocity, light, and sound, which are parameters that can be influenced by chemical compounds in the environment .

Mechanism of Action

The mechanism of action of azepines can vary depending on their specific structure and the biological system they interact with. Some azepines have been found to exhibit antibacterial, antiproliferative activity, and are effective inhibitors of various enzymes .

Safety and Hazards

The safety and hazards associated with azepines can vary widely depending on their specific structure and the context in which they are used .

Future Directions

Azepines and their derivatives have great pharmacological and therapeutic implications, and there is ongoing research into their synthesis, reaction mechanisms, and biological properties . Future research will likely continue to explore these areas, as well as the potential for azepines to be used in the treatment of various diseases .

properties

IUPAC Name

(3aS,8aR)-7,7-dimethyl-2,3,3a,4,5,6,8,8a-octahydrofuro[3,2-c]azepine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-10(2)5-9-8(3-4-12-9)6-11-7-10;/h8-9,11H,3-7H2,1-2H3;1H/t8-,9+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCPYIIBUOBMPK-OULXEKPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C(CCO2)CNC1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H]2[C@@H](CCO2)CNC1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3As,8aR)-7,7-dimethyl-2,3,3a,4,5,6,8,8a-octahydrofuro[3,2-c]azepine;hydrochloride

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